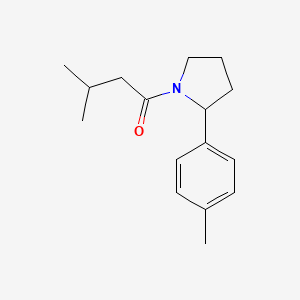
1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine, also known as MPHP, is a synthetic stimulant drug. It belongs to the pyrrolidine class of compounds and is structurally related to cathinone and amphetamine. MPHP has been used as a research chemical and is known for its stimulating and euphoric effects.
作用机制
1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine works by blocking the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This results in increased stimulation of the central nervous system, leading to increased energy, alertness, and euphoria.
Biochemical and Physiological Effects:
1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to cause vasoconstriction, which can lead to decreased blood flow to the extremities. Long-term use of 1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine has been associated with cardiovascular problems, such as hypertension and heart disease.
实验室实验的优点和局限性
1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine has been used in scientific research as a tool to study the effects of stimulant drugs on the central nervous system. It has been shown to be effective in increasing dopamine and norepinephrine levels in the brain, making it a useful tool for studying the mechanisms of action of these neurotransmitters. However, the use of 1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine in lab experiments is limited by its potential for abuse and its adverse effects on cardiovascular health.
未来方向
1. Investigating the potential of 1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine as a treatment for ADHD and narcolepsy.
2. Studying the long-term effects of 1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine on cardiovascular health.
3. Developing safer and more effective stimulant drugs for medical use.
4. Exploring the potential of 1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine as a tool for studying the mechanisms of action of dopamine and norepinephrine in the brain.
5. Investigating the potential of 1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine as a treatment for other neurological disorders, such as depression and anxiety.
合成方法
The synthesis of 1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine involves the reaction of 3-methylbutanoyl chloride with 4-methylphenylacetonitrile in the presence of a base such as potassium carbonate. The resulting product is then reduced to the corresponding amine using lithium aluminum hydride. The amine is then reacted with pyrrolidine to form the final product, 1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine.
科学研究应用
1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine has been used in scientific research to study its effects on the central nervous system. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased energy, alertness, and euphoria. 1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine has also been used in animal studies to investigate its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
属性
IUPAC Name |
3-methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-12(2)11-16(18)17-10-4-5-15(17)14-8-6-13(3)7-9-14/h6-9,12,15H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARIZUOFSMKMNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

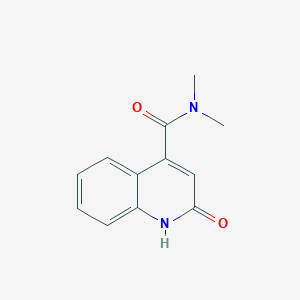
![N-[2-(4-chlorophenyl)ethyl]-3-methylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B7478409.png)
![N~1~-(2-ethylphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478421.png)
![Ethyl 6-methyl-4-[(2-thien-3-ylethyl)amino]furo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B7478431.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478434.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-2-chloro-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B7478450.png)
![1-[(2-chlorophenyl)methyl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7478458.png)
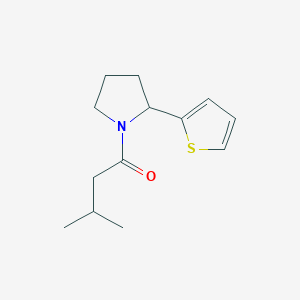
![2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone](/img/structure/B7478490.png)
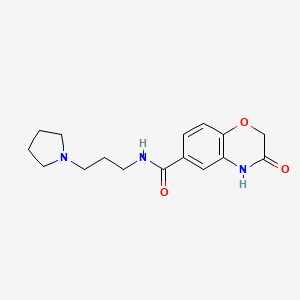
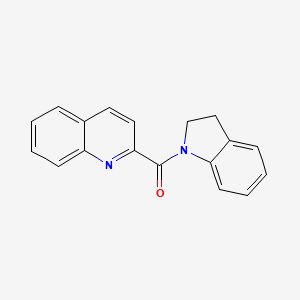
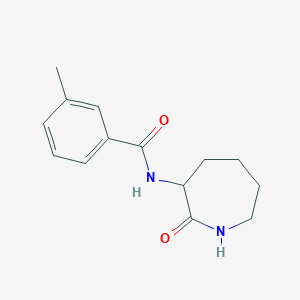
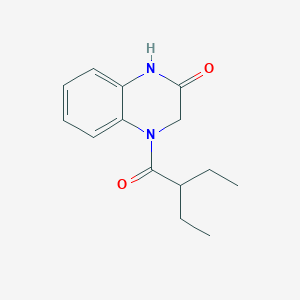
![2-{[4-(Azepan-1-ylcarbonyl)-2-thienyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7478521.png)